molecular formula C24H46N4O8 B13918188 tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate;hemi(oxalic acid)

tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate;hemi(oxalic acid)

Cat. No.: B13918188
M. Wt: 518.6 g/mol
InChI Key: FCKWUTNKMUUWQF-LVAJUWGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate;hemi(oxalic acid) is a chemical compound that features a piperazine ring substituted with tert-butyl and dimethyl groups. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to be efficient and sustainable for the synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate oxalate
  • Tert-butyl (1R,2S,5S)-2-azido-5-(dimethylamino)carbonylcyclohexylcarbamate oxalic acid

Uniqueness

Tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and dimethyl groups on the piperazine ring. This unique structure imparts distinct reactivity and binding properties, making it valuable in various applications .

Properties

Molecular Formula

C24H46N4O8

Molecular Weight

518.6 g/mol

IUPAC Name

tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate;oxalic acid

InChI

InChI=1S/2C11H22N2O2.C2H2O4/c2*1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;3-1(4)2(5)6/h2*8-9,12H,6-7H2,1-5H3;(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1

InChI Key

FCKWUTNKMUUWQF-LVAJUWGCSA-N

Isomeric SMILES

C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C.CC1CNC(CN1C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.